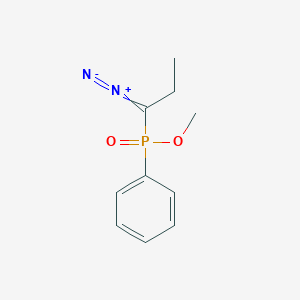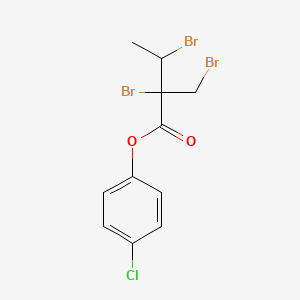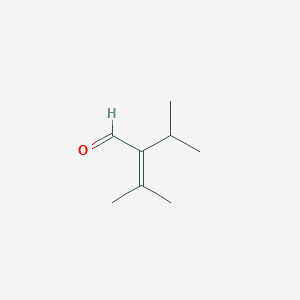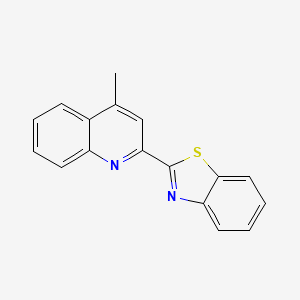
1,1'-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is a chemical compound known for its unique structure and properties It consists of a hexane backbone with two imidazolium groups attached via carbonyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride typically involves the reaction of 1,6-dibromohexane with 3-methylimidazole under specific conditions. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium groups can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the imidazolium groups.
Complexation: The imidazolium groups can form complexes with metal ions, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as sodium azide, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield azide derivatives, while oxidation reactions can produce imidazolium oxides.
Aplicaciones Científicas De Investigación
1,1’-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme catalysis.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: The compound is used in the development of advanced materials, including ionic liquids and polymers.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride involves its interaction with molecular targets through its imidazolium groups. These groups can form hydrogen bonds, coordinate with metal ions, and participate in electrostatic interactions. The pathways involved in its action depend on the specific application, such as catalysis or antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Methane-1,1-diyl)bis(3-methyl-1H-imidazol-3-ium) bis(hexafluoridophosphate): This compound has a similar imidazolium structure but with a methane backbone instead of a hexane backbone.
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): This compound features a hexane backbone with pyrrole groups instead of imidazolium groups.
Uniqueness
1,1’-(1,6-Dioxohexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is unique due to its specific combination of a hexane backbone and imidazolium groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
63044-27-9 |
|---|---|
Fórmula molecular |
C14H24Cl2N4O2 |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
1,6-bis(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)hexane-1,6-dione;dichloride |
InChI |
InChI=1S/C14H22N4O2.2ClH/c1-15-7-9-17(11-15)13(19)5-3-4-6-14(20)18-10-8-16(2)12-18;;/h7-10H,3-6,11-12H2,1-2H3;2*1H |
Clave InChI |
AGLVGIYEGSFSAS-UHFFFAOYSA-N |
SMILES canónico |
CN1C[NH+](C=C1)C(=O)CCCCC(=O)[NH+]2CN(C=C2)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)


![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)



![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)


![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)



